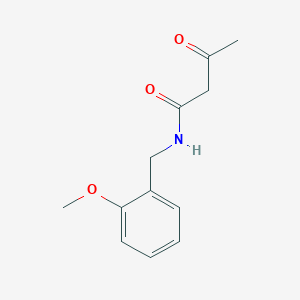

N-(2-methoxybenzyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)7-12(15)13-8-10-5-3-4-6-11(10)16-2/h3-6H,7-8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAZAAMOYPROLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354890 | |

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331713-77-0 | |

| Record name | N-(2-methoxybenzyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-methoxybenzyl)-3-oxobutanamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(2-methoxybenzyl)-3-oxobutanamide, a versatile β-ketoamide intermediate crucial in the development of heterocyclic compounds and biologically active molecules.[1] This document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the core synthetic methodologies. We will explore two primary, field-proven routes: the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate and the acetoacetylation of 2-methoxyaniline utilizing diketene.[1][2] The guide elucidates the mechanistic underpinnings of these reactions, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of the two approaches to inform methodological selection. All procedural descriptions are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Versatility of a β-Ketoamide Scaffold

This compound, also referred to as N-(2-methoxyphenyl)-3-oxobutanamide, is a molecule of significant interest in synthetic organic chemistry.[1][3] Its structure, which features a reactive β-dicarbonyl moiety and a substituted aromatic ring, renders it a valuable precursor for synthesizing a diverse array of heterocyclic compounds.[3] The presence of multiple functional groups allows for a variety of chemical transformations, making it a key building block in the synthesis of potential pharmaceuticals and agrochemicals.[1] The strategic placement of the methoxy group on the phenyl ring, coupled with the reactive nature of the β-dicarbonyl system, makes this compound particularly useful in multicomponent reactions for constructing complex molecular architectures.[1]

Physicochemical Properties

A foundational understanding of the target compound's physical and chemical properties is paramount for its successful synthesis, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [4] |

| Molecular Weight | 207.23 g/mol | [4] |

| Physical Form | Liquid | [4] |

| CAS Number | 92-15-9 | [4] |

Core Synthetic Pathways: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two robust and well-documented methods.[5] The choice between these pathways often hinges on factors such as the availability and hazards of starting materials, desired reaction conditions, and overall yield.[5]

Route 1: Acid-Catalyzed Condensation with Ethyl Acetoacetate

This widely employed method involves the reaction of 2-methoxyaniline with ethyl acetoacetate, typically in the presence of an acid catalyst like hydrochloric or sulfuric acid.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]

Mechanism:

-

Protonation of the Ester: The acid catalyst protonates the carbonyl oxygen of the ester group in ethyl acetoacetate, enhancing its electrophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the tetrahedral intermediate.

-

Elimination of Ethanol: The intermediate collapses, eliminating a molecule of ethanol to form the amide bond.

-

Deprotonation: The final product is obtained after deprotonation.

This method is favored for its use of readily available and less hazardous starting materials.[5]

Route 2: Acetoacetylation with Diketene

This alternative pathway offers a mild and highly efficient route to the target compound.[4] It involves the acylation of 2-methoxyaniline with diketene.[5]

Mechanism:

The reaction proceeds through the nucleophilic attack of the amino group of 2-methoxyaniline on one of the carbonyl carbons of the strained four-membered ring of diketene.[4][6] This leads to the opening of the ring and subsequent formation of the acetoacetamide product. This method is often characterized by mild reaction conditions and high yields.[5]

Comparative Overview

| Parameter | Route 1: Ethyl Acetoacetate Condensation | Route 2: Diketene Acylation | Source |

| Starting Materials | 2-Methoxyaniline, Ethyl Acetoacetate | 2-Methoxyaniline, Diketene | [5] |

| Typical Conditions | Acid-catalyzed, reflux in a solvent (e.g., ethanol) | Mild conditions (0–25°C), typically in a solvent like dichloromethane | [5] |

| Reaction Time | 1–10 hours (conventional heating) | Generally rapid, from minutes to a few hours | [5] |

| Yield | Moderate to high | Generally high | [5] |

| Key Advantages | Readily available and less hazardous starting materials | Mild reaction conditions, high yields, good regioselectivity | [5] |

Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Acid-Catalyzed Condensation of 2-Methoxyaniline with Ethyl Acetoacetate[7]

Materials:

-

2-Methoxyaniline (1 equivalent)

-

Ethyl acetoacetate (1 equivalent)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethyl acetate/hexane mixture (for TLC)

-

Ethanol/water mixture (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline and ethyl acetoacetate in ethanol.[7]

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.[7]

-

Reaction: Heat the mixture to reflux (approximately 78-100°C) and maintain for 4-8 hours.[7]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system.[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, reduce the solvent volume under reduced pressure to induce crystallization.[7]

-

Purification: Recrystallize the crude product from an ethanol/water mixture or purify by silica gel column chromatography using an ethyl acetate/hexane gradient.[7]

Protocol 2: Acetoacetylation of 2-Methoxyaniline using Diketene[4][7]

Materials:

-

2-Methoxyaniline (1.0 eq)

-

Diketene (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline in dichloromethane. Cool the solution to 0-5 °C using an ice bath.[4][7]

-

Reagent Addition: Slowly add diketene dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained between 0 and 25°C.[4][7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any unreacted diketene and acidic impurities. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, which can be further purified if necessary.[4]

Visualizing the Synthesis

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reaction Mechanism Diagrams

Caption: Reaction mechanisms for the two primary synthesis routes.

General Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved via two primary methods: the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate and the acylation of 2-methoxyaniline with diketene.[5] The selection of the synthetic route can be guided by factors such as reagent availability and hazard profile, desired reaction conditions, and scale.[5] The diketene route generally offers milder conditions and higher yields, while the ethyl acetoacetate route utilizes more common and less hazardous reagents.[5] The protocols and comparative data presented in this guide provide a robust framework for the successful synthesis, purification, and characterization of this valuable chemical intermediate, empowering researchers to make informed decisions in their synthetic endeavors.

References

- Application Notes and Protocols for the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.

- Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.

- Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols. Benchchem.

- A Comparative Guide to the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.

- An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research. Benchchem.

- Spectroscopic Profile of N-(2-Methoxyphenyl)-3-oxobutanamide: A Technical Guide. Benchchem.

- Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide Derivatives. Benchchem.

-

Diketene - Wikipedia. Wikipedia. Available at: [Link]

Sources

"N-(2-methoxybenzyl)-3-oxobutanamide" chemical properties and structure

An In-depth Technical Guide to N-(2-methoxybenzyl)-3-oxobutanamide: Properties, Synthesis, and Analytical Characterization

Abstract

This compound is a versatile β-ketoamide that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, which incorporates a reactive β-dicarbonyl system, an amide linkage, and a methoxy-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, spectroscopic profile, primary synthetic routes, and analytical characterization methodologies. By synthesizing technical data with practical insights, this document aims to serve as an authoritative resource for the effective utilization of this compound in research and development.

Introduction

This compound, also known as acetoacet-o-anisidide, belongs to the β-ketoamide class of organic compounds.[1] The intrinsic reactivity of its constituent functional groups—an active methylene group flanked by two carbonyls (a ketone and an amide)—allows for a diverse range of chemical transformations.[3] This reactivity is fundamental to its role as a synthon in constructing various molecular scaffolds, particularly heterocycles, which are core structures in many pharmaceutical and agrochemical agents.[1]

The presence of the ortho-methoxy group on the N-phenyl ring is a key structural feature. It influences the compound's electronic and steric properties, which can be leveraged to direct chemoselectivity in multi-component reactions, potentially leading to unique products not easily accessible with other N-aryl-3-oxobutanamides.[1] While direct biological data on the parent compound is limited, the 3-oxobutanamide scaffold is a component of molecules that have demonstrated potential antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide provides the foundational chemical knowledge required to explore and expand upon these possibilities.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is essential for its synthesis, purification, and characterization.

Chemical Structure

The structure of this compound features an acetoacetyl group attached to the nitrogen atom of 2-methoxyaniline.

-

Synonyms: Acetoacetic acid o-anisidide, Acetoacetyl-o-anisidide[5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [4][7][8] |

| Molecular Weight | 207.23 g/mol | [1][5][7] |

| Physical Form | Solid / Liquid | [4][6][8] |

| InChI Key | KYYRTDXOHQYZPO-UHFFFAOYSA-N | [4][5][6] |

| Storage | Sealed in dry, room temperature | [4][7] |

Spectroscopic Profile

Structural elucidation and confirmation rely on standard spectroscopic techniques. The expected spectral features are derived from the compound's key functional groups: an amide, a ketone, a substituted aryl ring, and a methoxy group.[9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.8-8.5 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), a singlet for the active methylene protons (~δ 3.5 ppm), and a singlet for the terminal methyl protons of the keto group (~δ 2.2 ppm).[10] The exact chemical shifts and coupling patterns of the aromatic protons depend on the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature key resonances for the two carbonyl carbons (amide and ketone) in the downfield region (~δ 165-205 ppm), signals for the aromatic carbons, and distinct signals for the methoxy, methylene, and methyl carbons in the upfield region.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the carbonyl groups. Strong absorption bands are expected for the amide C=O stretching (typically ~1650-1680 cm⁻¹) and the ketone C=O stretching (~1715 cm⁻¹). An N-H stretching band would also be visible around 3200-3400 cm⁻¹.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would confirm the molecular weight by identifying the protonated molecule [M+H]⁺ or other adducts.[9] The fragmentation pattern can provide further structural confirmation.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a building block. Two primary methods are well-established for its preparation.[11]

Overview of Synthetic Routes

-

Condensation with Ethyl Acetoacetate: This is a classical method involving the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate.[2][12] The reaction typically requires elevated temperatures to drive the equilibrium by removing the ethanol byproduct. Microwave-assisted versions of this reaction offer a greener approach with significantly reduced reaction times.[12]

-

Acylation with Diketene: This route involves the acetoacetylation of 2-methoxyaniline using diketene.[8][12] It is often preferred due to its milder reaction conditions (0–25°C), rapid reaction times, and generally high yields. The causality behind its efficiency lies in the high reactivity of the strained four-membered ring of diketene, which readily opens upon nucleophilic attack by the aniline's amino group.[8]

Detailed Experimental Protocol: Acylation using Diketene

This protocol is based on established procedures for the acylation of anilines with diketene and is chosen for its efficiency and mild conditions.[8][12]

Materials:

-

2-Methoxyaniline (1.0 eq)

-

Diketene (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and prevent side product formation.

-

Diketene Addition: Slowly add diketene (1.0 eq) dropwise to the cooled solution over approximately 30 minutes. It is imperative to maintain the reaction temperature between 0 and 25°C during the addition.[8]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Synthesis Workflow Visualization

The diagram below illustrates the general workflow for the synthesis and purification of this compound via the diketene route.

Caption: A flowchart of the synthesis and purification process.

Analytical Characterization

Ensuring the identity and purity of the synthesized this compound is a non-negotiable step for its use in subsequent applications. Impurities can arise from unreacted starting materials, byproducts, or residual solvents.[13]

Purity Assessment Techniques

A multi-technique approach is often employed for comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for assessing purity. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol. The purity is determined by the relative area of the main product peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It is invaluable for confirming the molecular weight of the main peak and identifying the mass of any impurities.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can also be used for purity assessment and impurity identification.[14]

-

Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used for highly accurate purity determination, while standard ¹H NMR is excellent for detecting proton-containing impurities.[13]

Standard Protocol for Purity Analysis (HPLC-UV)

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

-

Gradient: A typical gradient would run from 5-95% B over 10-15 minutes. The choice of a gradient over an isocratic method is to ensure the elution of potential impurities with a wide range of polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a compatible solvent.

Analytical Workflow Visualization

This diagram outlines the logical flow for the complete analytical characterization of the synthesized compound.

Caption: Workflow for purity and structural analysis.

Applications and Biological Relevance

The utility of this compound is primarily as a synthetic intermediate, with its derivatives showing promise in various biological applications.

Role as a Synthetic Intermediate

This compound is a key starting material for creating more complex molecules.[3] Its active methylene group can be easily deprotonated and subsequently alkylated or acylated. The β-dicarbonyl moiety is a classic precursor for the synthesis of five- and six-membered heterocycles through condensation reactions with dinucleophiles like hydrazine or hydroxylamine. It has been specifically documented as a starting material in the synthesis of cinnolines, which have applications in medicinal chemistry.[1] It is also used as an intermediate for dyes and organic pigments.[5]

Potential Biological Activities of Derivatives

While the compound itself is not primarily studied for its biological activity, the 3-oxobutanamide scaffold it contains is a known pharmacophore. Derivatives synthesized from this parent molecule have been investigated for a range of biological activities:

-

Antimicrobial Activity: The scaffold is a component in molecules that have shown potential antimicrobial properties.[3]

-

Anti-inflammatory and Anticancer Properties: Analogues and derivatives have also been screened for anti-inflammatory and anticancer activities.[3] Studies on related structures have shown that the presence of a methoxy group on the phenyl ring can promote cytotoxicity in various cancer cell lines, suggesting that derivatives of this compound could be promising leads for further investigation.[3]

Conclusion

This compound is a chemical intermediate of significant value, bridging basic starting materials with complex, high-value molecules. Its well-defined physicochemical properties, predictable spectroscopic profile, and efficient synthetic routes make it an accessible and reliable tool for researchers. The established protocols for its synthesis and characterization, as detailed in this guide, provide a solid framework for its preparation and quality control. The true potential of this compound lies in its role as a versatile scaffold, enabling the exploration of new chemical space and the development of novel derivatives with potential applications in pharmaceuticals, materials science, and beyond.

References

-

Kowalska, J., Celiński, R., & Sykutera, M. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry. Retrieved January 15, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 [sigmaaldrich.com]

- 5. Page Error-AiFChem [aifchem.com]

- 6. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 [sigmaaldrich.com]

- 7. 92-15-9|N-(2-Methoxyphenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2-methoxybenzyl)-3-oxobutanamide (CAS 92-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

N-(2-methoxybenzyl)-3-oxobutanamide, also known widely in industrial chemistry as o-acetoacetanisidide, is a β-ketoamide that serves as a highly versatile, yet often overlooked, chemical intermediate.[1] While not known for direct biological activity itself, its structural motifs—a reactive acetoacetyl group and a substituted benzylamine—make it a valuable precursor in organic synthesis. This guide, prepared from a Senior Application Scientist's perspective, moves beyond a simple recitation of properties. It aims to provide a deeper understanding of the compound's synthesis, characterization, and utility, explaining the causal relationships behind its chemical behavior and highlighting its strategic importance, particularly in the production of high-performance organic pigments.[2]

Section 1: Compound Profile and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in any synthetic workflow. This compound is a stable, off-white crystalline solid under standard conditions.[3] Its limited solubility in water but good solubility in organic solvents like ethanol and acetone are typical for a molecule of its polarity and size, dictating solvent choices for both reaction and purification.[1]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 92-15-9 | [1][3][4] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][4] |

| Molecular Weight | 207.23 g/mol | [1][4] |

| IUPAC Name | N-(2-methoxyphenyl)-3-oxobutanamide | [4] |

| Common Synonyms | o-Acetoacetanisidide, 2'-Methoxyacetoacetanilide | [4][5] |

| Appearance | White to Off-white powder/crystal | [1][3] |

| Melting Point | 85-87 °C | [3] |

| Boiling Point | 346.25 °C (rough estimate) | [3] |

| Solubility | Limited in water; Soluble in ethanol, acetone | [1] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The choice of synthetic route often depends on the availability of starting materials, desired purity, and reaction scale. The two most prevalent and industrially relevant methods are the condensation with ethyl acetoacetate and acylation with diketene.

Synthesis Route 1: Condensation of o-Anisidine with Ethyl Acetoacetate

This is a robust and common laboratory and industrial method. The reaction proceeds by the nucleophilic attack of the amino group of o-anisidine (2-methoxyaniline) on the ester carbonyl of ethyl acetoacetate. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of o-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester in ethyl acetoacetate. This forms a tetrahedral intermediate which then collapses, eliminating an ethanol molecule to form the stable amide product. The presence of the β-keto group means the product exists in tautomeric equilibrium between the keto and enol forms.

Detailed Experimental Protocol:

-

Materials: o-Anisidine (1.0 eq), Ethyl acetoacetate (1.0 eq), Toluene (as solvent), and a catalytic amount of Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of o-anisidine and ethyl acetoacetate in toluene.

-

Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid. The acid protonates the ester carbonyl, increasing its electrophilicity and accelerating the reaction.

-

Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot disappears.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Synthesis Route 2: Acylation of o-Anisidine with Diketene

This method is often faster and can proceed under milder conditions. Diketene is a highly reactive acetoacetylating agent.

Reaction Mechanism: The nucleophilic nitrogen of o-anisidine attacks one of the carbonyl carbons of the strained four-membered diketene ring, leading to ring-opening and formation of the final amide product. This reaction is typically very efficient.

Caption: General synthesis workflow via condensation.

Section 3: Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any chemical intermediate. While a complete set of publicly available experimental spectra is limited, a reliable spectroscopic profile can be constructed from predicted data and an understanding of the compound's functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is key to confirming the presence of all structural components. The following table details the predicted chemical shifts.[6]

Table 2: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale for Assignment |

| ~10.2 | Singlet (broad) | 1H | N-H (amide) | Amide protons are typically deshielded and appear as a broad singlet downfield. |

| 8.2 - 6.8 | Multiplet | 4H | Ar-H (aromatic) | Protons on the benzene ring will appear as a complex multiplet in the aromatic region. |

| ~3.8 | Singlet | 3H | -OCH₃ (methoxy) | The three equivalent protons of the methoxy group appear as a sharp singlet. |

| ~3.5 | Singlet | 2H | -CH₂- (methylene) | The methylene protons are adjacent to two carbonyls, appearing as a singlet. |

| ~2.3 | Singlet | 3H | -CH₃ (methyl) | The terminal methyl protons are adjacent to a carbonyl, appearing as a singlet. |

¹³C NMR Spectroscopy

The carbon spectrum confirms the carbon backbone and the presence of carbonyl groups.

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region. The ketone carbonyl (~205 ppm) and the amide carbonyl (~165-170 ppm).

-

Aromatic Carbons: Six signals are expected in the ~110-150 ppm range. The carbon bearing the -OCH₃ group will be the most shielded (~148 ppm), while the carbon attached to the nitrogen will also be distinct.

-

Aliphatic Carbons: Three signals are expected in the shielded region: the methoxy carbon (-OCH₃) around 55-60 ppm, the methylene carbon (-CH₂-) around 50 ppm, and the terminal methyl carbon (-CH₃) around 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O Stretches: Two strong, sharp absorptions are expected between 1650-1720 cm⁻¹. The amide carbonyl (Amide I band) will typically be at a lower wavenumber (~1660 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹).

-

C-O Stretch: A strong absorption from the methoxy group's aryl-ether linkage will appear in the 1250-1200 cm⁻¹ region.

-

Aromatic C=C Bends: Several peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) would provide confirmation of the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 207, corresponding to the molecular weight.

-

Key Fragments: A prominent fragment at m/z = 121 is expected, corresponding to the stable 2-methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺, formed by cleavage of the amide C-N bond. Another expected fragment would be the loss of the acetyl group (CH₃CO), resulting in a fragment at m/z = 164.

Section 4: Applications and Biological Significance

Industrial Application: A Key Pigment Precursor

The primary and most significant application of this compound is as a coupling component in the synthesis of arylide (or azo) pigments.[2] A notable example is its use in the production of Pigment Yellow 74 (PY 74), a widely used colorant in inks and plastics.

In this process, a primary aromatic amine (e.g., 2-methoxy-4-nitroaniline) is first diazotized with nitrous acid to form a diazonium salt. This highly reactive diazonium salt is then coupled with this compound. The active methylene group (-COCH₂CO-) of the butanamide acts as the nucleophilic site for the electrophilic diazonium salt, forming the final stable azo pigment.

Caption: Role as a key coupling agent in azo pigment synthesis.

Biological Activity of the Acetoacetanilide Scaffold

While this compound itself is not marketed for direct biological use, the broader class of acetoacetanilide and acetamide derivatives has been the subject of significant research in medicinal chemistry. These studies provide a valuable context for potential future derivatization and drug discovery efforts.

-

Antimicrobial Activity: Various substituted acetanilides have demonstrated efficacy against both gram-positive and gram-negative bacteria, with activity influenced by the specific substituents on the aromatic ring.[5][7]

-

Anti-inflammatory and Analgesic Activity: The acetanilide structure is a core component of well-known analgesics. Research has shown that derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, a key mechanism for reducing inflammation and pain.[1][4]

-

Antioxidant Activity: Certain acetamide derivatives have been shown to possess antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models.[8]

The presence of the N-(2-methoxybenzyl) group on the acetoacetamide scaffold presents an interesting, underexplored structure. This moiety is found in other neuroactive compounds, and its incorporation into the biologically relevant acetanilide framework suggests a potential, yet uninvestigated, area for medicinal chemistry research.

Section 5: Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Hazards: Harmful if swallowed and may cause skin and eye irritation.[2][3]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Fire Safety: The compound is combustible when exposed to heat or flame. Use CO₂, dry chemical, or foam for firefighting.[3]

Conclusion

This compound (CAS 92-15-9) is a quintessential example of a foundational chemical intermediate. Its value lies not in its direct application, but in its synthetic potential, which is expertly leveraged in the chemical industry for the production of high-performance materials like organic pigments. A thorough understanding of its synthesis, purification, and spectroscopic properties is essential for any researcher aiming to utilize it as a building block. While the biological activity of this specific compound remains to be explored, its structural relationship to known bioactive acetanilides suggests that it may hold untapped potential as a scaffold for future drug discovery programs. This guide provides the core technical knowledge necessary for professionals to confidently and effectively work with this versatile molecule.

References

-

Cheméo. (n.d.). Chemical Properties of Butanamide, N-(2-methoxyphenyl)-3-oxo- (CAS 92-15-9). Retrieved January 15, 2026, from [Link]

- BenchChem. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved January 15, 2026, from a valid URL provided by grounding tool.

-

PubChem. (n.d.). Acetoacet-o-anisidide. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (2020). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Retrieved January 15, 2026, from [Link]

- BenchChem. (2025). Spectroscopic Profile of N-(2-Methoxyphenyl)-3-oxobutanamide: A Technical Guide. Retrieved January 15, 2026, from a valid URL provided by grounding tool.

- BenchChem. (2025). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. Retrieved January 15, 2026, from a valid URL provided by grounding tool.

- Ashford, R. D. (n.d.). Ashford's Dictionary of Industrial Chemicals. Retrieved January 15, 2026, from a valid URL provided by grounding tool.

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of N-(2-methoxybenzyl)-3-oxobutanamide: A Technical Guide for Advanced Drug Development

Abstract

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of progress. This technical guide provides an in-depth analysis of the spectroscopic properties of N-(2-methoxybenzyl)-3-oxobutanamide, a compound of interest in medicinal chemistry. Through a detailed examination of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, this document serves as a critical resource for researchers, scientists, and drug development professionals. The guide outlines robust experimental protocols for acquiring high-fidelity NMR data and presents a logical framework for spectral interpretation, ensuring the unambiguous structural confirmation of this target molecule.

Introduction: The Structural Imperative

This compound is a molecule featuring a substituted aromatic ring, an amide linkage, and a β-dicarbonyl moiety. These functional groups are prevalent in a wide array of biologically active compounds, making the definitive understanding of their electronic and steric interplay crucial. NMR spectroscopy stands as the premier analytical technique for providing this detailed structural information in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map the molecular architecture with exceptional precision. This guide is predicated on the synthesis of established NMR principles with practical, field-tested methodologies to deliver a self-validating system for the characterization of this compound.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely published, a highly accurate prediction can be formulated based on the known spectral data of closely related analogs such as N-benzylacetoacetamide and N-(2-methoxyphenyl)-3-oxobutanamide.[1][2] The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of the target molecule, referenced to a standard deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | Broad Singlet | 1H | -NH- |

| ~7.2-7.4 | Multiplet | 2H | Aromatic C-H |

| ~6.8-7.0 | Multiplet | 2H | Aromatic C-H |

| ~4.4 | Doublet | 2H | Benzyl -CH₂-N- |

| ~3.8 | Singlet | 3H | Methoxy -OCH₃ |

| ~3.5 | Singlet | 2H | -CO-CH₂-CO- |

| ~2.2 | Singlet | 3H | Acetyl -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Keto C=O |

| ~168 | Amide C=O |

| ~157 | Aromatic C-O |

| ~128-130 | Aromatic C-H |

| ~125 | Aromatic C-CH₂ |

| ~120 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~55 | Methoxy -OCH₃ |

| ~50 | -CO-CH₂-CO- |

| ~42 | Benzyl -CH₂-N- |

| ~30 | Acetyl -CH₃ |

Experimental Protocols for NMR Analysis

The acquisition of high-resolution NMR spectra is fundamental to accurate structural elucidation. The following protocol is a validated, step-by-step methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.[1]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3]

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle warming or vortexing may be employed if necessary.

Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve the best possible homogeneity, which is essential for sharp peaks and a flat baseline.[3]

-

Acquisition Parameters:

-

For ¹H NMR:

-

Spectral Width: Typically -2 to 12 ppm.[1]

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

For ¹³C NMR:

-

Spectral Width: Typically 0 to 220 ppm.

-

Pulse Program: A proton-decoupled pulse sequence is standard.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

-

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the precise chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Workflow and Structure

To further clarify the experimental process and the molecular structure, the following diagrams are provided.

Caption: A streamlined experimental workflow for NMR analysis.

Caption: Chemical structure of this compound.

Note: A placeholder for an image of the chemical structure is used in the DOT script above. In a real-world application, this would be replaced with an actual image file.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using ¹H and ¹³C NMR. The predicted spectral data, grounded in the analysis of analogous structures, offers a reliable reference for experimental verification. The detailed experimental protocols ensure the acquisition of high-quality data, which is paramount for accurate structural elucidation. By integrating theoretical predictions with robust experimental design, this guide empowers researchers to confidently identify and characterize this important chemical entity, thereby accelerating the pace of drug discovery and development.

References

-

N-benzylacetoacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

N-Benzylacetamide | C9H11NO | CID 11500 - PubChem. [Link]

Sources

"N-(2-methoxybenzyl)-3-oxobutanamide" molecular weight and formula

An In-Depth Technical Guide to N-(2-Methoxyphenyl)-3-oxobutanamide

Executive Summary

N-(2-Methoxyphenyl)-3-oxobutanamide, also known as acetoacet-o-anisidide, is a highly versatile chemical intermediate that serves as a fundamental building block in advanced organic synthesis.[1] Its unique structure, which incorporates a reactive β-dicarbonyl system, an amide linkage, and a methoxy-substituted aromatic ring, provides multiple sites for chemical modification.[2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, comparative synthesis methodologies, and its significant applications as a precursor for diverse heterocyclic compounds, many of which exhibit promising biological activities.[1][2] We will explore the causality behind established synthetic protocols and provide actionable data to support laboratory and developmental workflows.

Core Physicochemical Properties

Accurate characterization begins with a clear understanding of the compound's fundamental properties. These identifiers are critical for analytical verification, reaction stoichiometry, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [4][5] |

| Molecular Weight | 207.23 g/mol | [4][5] |

| CAS Number | 92-15-9 | [4][6] |

| IUPAC Name | N-(2-methoxyphenyl)-3-oxobutanamide | |

| Synonym | Acetoacet-o-anisidide | [1] |

| Physical Form | Liquid | [4] |

| InChI Key | KYYRTDXOHQYZPO-UHFFFAOYSA-N | |

| InChI | 1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14) |

Synthesis Methodologies: A Comparative Analysis

The efficient synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide is paramount for its application in further chemical development. Two principal routes dominate its laboratory and industrial production: the acid-catalyzed condensation with ethyl acetoacetate and the acylation using diketene.[6][7] The choice between these methods depends on factors such as desired yield, reaction conditions, and the availability of starting materials.

Caption: Comparative workflow of the two primary synthesis routes for N-(2-Methoxyphenyl)-3-oxobutanamide.

Route 1: Acid-Catalyzed Condensation with Ethyl Acetoacetate

This widely used method relies on the nucleophilic acyl substitution reaction between 2-methoxyaniline and ethyl acetoacetate.[1] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine group of 2-methoxyaniline.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol.[8]

-

Add ethyl acetoacetate (1.0-1.2 eq) to the solution.[8]

-

Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[1][8]

-

Heat the mixture to reflux and maintain for 1-10 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

-

If no precipitate forms, neutralize the mixture with a weak base like sodium bicarbonate solution.[8]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.[8]

-

Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by recrystallization.

Route 2: Acetoacetylation using Diketene

This alternative route offers a milder and often more efficient synthesis. The reaction proceeds via the nucleophilic attack of the amino group of 2-methoxyaniline on one of the carbonyl carbons of the highly reactive diketene molecule, leading to the opening of the four-membered ring.[4]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂).[4]

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add diketene (1.0 eq) dropwise to the cooled solution over approximately 30 minutes, ensuring the temperature is maintained between 0 and 25°C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to quench any unreacted diketene and remove acidic impurities.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.[4]

-

Remove the solvent in vacuo using a rotary evaporator to obtain N-(2-Methoxyphenyl)-3-oxobutanamide.[4] The reaction is often high-yielding and may not require further purification.

Comparative Summary of Synthesis Routes

| Parameter | Route 1: Ethyl Acetoacetate Condensation | Route 2: Diketene Acylation |

| Starting Materials | 2-Methoxyaniline, Ethyl Acetoacetate | 2-Methoxyaniline, Diketene |

| Typical Conditions | Acid-catalyzed, reflux in solvent (e.g., ethanol) | Mild conditions (0–25°C), typically in a solvent like dichloromethane.[7] |

| Reaction Time | 1–10 hours (conventional heating).[7] | Rapid, typically completed within minutes to a few hours.[7] |

| Yield | Moderate to high.[7] | Generally high.[7] |

| Key Advantages | Readily available and less hazardous starting materials. | Mild reaction conditions and high yields.[7] |

| Key Disadvantages | Requires higher temperatures and longer reaction times. | Diketene is highly reactive and requires careful handling. |

Applications and Chemical Reactivity

N-(2-Methoxyphenyl)-3-oxobutanamide is not typically an end-product but rather a valuable scaffold for generating diverse molecular libraries for biological screening.[2] Its utility stems from the strategic placement of its functional groups:

-

Active Methylene Group: The CH₂ group situated between the two carbonyls is highly acidic and can be easily deprotonated. This carbanion serves as a potent nucleophile in various carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations (e.g., Knoevenagel condensation).

-

β-Dicarbonyl Moiety: This system is a classic precursor for the synthesis of a wide array of heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines through reactions with dinucleophilic reagents like hydrazines and hydroxylamine.

-

Amide and Aryl Groups: These sites can be modified, though they are less reactive than the β-dicarbonyl system. The methoxy group on the phenyl ring can influence the electronic properties and biological activity of derivative compounds.[2]

Derivatives synthesized from this scaffold have shown potential antimicrobial, anti-inflammatory, and anticancer properties, making it a compound of significant interest in medicinal chemistry and drug discovery.[2][8]

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 92-15-9|N-(2-Methoxyphenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Biological Activities of N-(2-methoxybenzyl)-3-oxobutanamide Derivatives

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to addressing unmet medical needs. The N-(2-methoxybenzyl)-3-oxobutanamide core represents a particularly intriguing starting point for the development of new therapeutic agents. Its structure, which features a reactive β-ketoamide moiety and a substituted aromatic ring, offers a rich playground for medicinal chemists to explore a diverse chemical space.[1] This guide provides a comprehensive technical overview of the synthesis of this compound and delves into the promising, albeit nascent, exploration of its derivatives' potential biological activities. Drawing upon evidence from structurally related compounds, we will explore potential applications in oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research endeavors.

The this compound Scaffold: Synthesis and Chemical Properties

The journey into the biological potential of this class of compounds begins with a robust and well-characterized synthetic route to the core scaffold, this compound. The most prevalent and efficient method for its synthesis is the condensation reaction between 2-methoxyaniline and a β-keto-ester, typically ethyl acetoacetate.[1] This reaction can be performed under various conditions, including with or without a catalyst, and can be driven by conventional heating or microwave irradiation.[2]

General Synthesis Workflow

The synthesis of this compound is a foundational step for any subsequent derivatization and biological screening efforts. The following diagram outlines the general workflow for its preparation.

Caption: General synthesis workflow for N-(2-Methoxyphenyl)-3-oxobutanamide.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step method for the synthesis of the title compound.

Materials:

-

2-Methoxyaniline

-

Ethyl acetoacetate

-

Ethanol (or other suitable solvent)

-

Concentrated Hydrochloric Acid (or other acid catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 2-methoxyaniline in ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

To this mixture, add ethyl acetoacetate dropwise while stirring.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[1]

Potential Biological Activities: A Landscape of Therapeutic Promise

While direct biological data on this compound is limited, the structural motifs present in this scaffold are found in numerous biologically active molecules. This section will explore the potential therapeutic applications of its derivatives based on the activities of these related compounds.

Anticancer Activity

The 3-oxobutanamide scaffold is a component of molecules that have demonstrated potential anticancer properties.[3] Furthermore, the presence of a methoxy group on the benzyl ring can influence biological activity, with some studies on related structures showing that it can promote cytotoxicity in various cancer cell lines.[3]

Derivatives of N-benzylbenzamides have been investigated as tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range.[4] Additionally, new series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have shown excellent activities against A549, MCF7, HCT116, and PC3 cancer cell lines.[5] The structural similarity suggests that derivatives of this compound could also interact with key cellular targets implicated in cancer progression.

Table 1: Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

| 5-trifluoromethylpyrimidine derivatives | A549, MCF-7, PC-3 | 0.35 µM - 5.12 µM | [6] |

| 1,3,4-Thiadiazoles with 3-methoxyphenyl substituent | MCF-7 | 6.6 µM | [7] |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549, MCF7, HCT116, PC3 | Not specified, but described as "excellent" | [5] |

| N-benzylbenzamide derivatives | Multiple cancer cell lines | 12 - 27 nM | [4] |

| Stilbene derivatives containing a pyridine moiety | PC-3, MCF-7 | 12.38 ± 6.83 µM and 14.52 ± 2.21 µM | [8] |

Antimicrobial Activity

The global health crisis of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] The 3-oxobutanamide scaffold has been explored for its potential in developing new antibacterial drugs.[10] For instance, 2-benzylidene-3-oxobutanamide derivatives have exhibited very good antibacterial activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[9][11] One particular derivative, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, was identified as a promising antibacterial compound active against both Gram-positive and Gram-negative resistant species.[11] This suggests that modifications to the benzylidene portion of the this compound scaffold could yield potent antimicrobial agents.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Pathogen(s) | Reported Activity (MIC) | Reference |

| 2-benzylidene-3-oxobutanamide derivatives | MRSA, MDR A. baumannii | 2 µg/mL and 16 µg/mL for the most active compound | [11] |

| N-benzimidazole-derived carboxamides | E. faecalis | 8 µM for the most active compound | [12] |

| Stilbene derivatives containing a pyridine moiety | P. aeruginosa, C. albicans | 50 µg/mL and 3.1 µg/mL respectively | [8] |

| Cyanopyridine derivatives | Gram-positive and Gram-negative bacteria, and fungi | Zone of inhibition measured in mm | [13] |

Anti-inflammatory and Antioxidant Activity

Compounds containing a 2-methoxyphenol group have been investigated for their antioxidant and cyclooxygenase-2 (COX-2) inhibitory properties.[14][15] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammatory disorders. The 2-methoxyphenol moiety within the this compound structure suggests that its derivatives could possess anti-inflammatory and antioxidant activities.

Anticonvulsant Activity

Interestingly, the structurally related compound (R)-N-benzyl 2-acetamido-3-methoxypropionamide, also known as lacosamide, is a clinical antiepileptic agent.[16] Extensive structure-activity relationship (SAR) studies on this class of compounds have revealed that modifications to the N-benzyl group can significantly impact anticonvulsant activity.[16][17] This provides a strong rationale for exploring derivatives of this compound for potential anticonvulsant effects. Furthermore, synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide have been studied for their anticonvulsant effects.[18]

Methodologies for Biological Evaluation

To systematically evaluate the potential biological activities of novel this compound derivatives, a tiered screening approach is recommended. The following diagram and protocols outline a general workflow for this process.

Caption: General experimental workflow for assessing the bioactivity of this compound derivatives.[14]

Protocol: Cytotoxicity Assessment using MTT Assay

This assay is a crucial first step to determine the concentration range at which the compounds are non-toxic to cells, which is essential for subsequent cell-based assays.[14]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

96-well plates

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 2-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.[14]

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli, MRSA)

-

96-well plates

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound derivatives (dissolved in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., ampicillin)

-

Plate reader or visual inspection

Procedure:

-

Prepare serial dilutions of the test compounds in the bacterial growth medium in a 96-well plate.

-

Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Directions and Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The existing literature on structurally related compounds provides a strong impetus for the exploration of its derivatives for anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, makes this an attractive area for further research.

Future work should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Through rigorous screening and subsequent lead optimization, it is conceivable that novel drug candidates with improved efficacy and safety profiles could be developed from this versatile chemical scaffold. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.

References

- BenchChem. (2025). Application Note: Derivatization of N-(2-Methoxyphenyl)-3-oxobutanamide for Biological Screening.

- BenchChem. (2025). An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research.

- BenchChem. (2025). Application Notes and Protocols for Testing N-(2-Methoxyphenyl)-3-oxobutanamide Bioactivity.

- ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.

- MDPI. (2025). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

- National Institutes of Health. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

- BenchChem. (2025). Synthesis of N-(2-Methoxyphenyl)

- National Institutes of Health. (2023).

- PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.

- PubMed. (n.d.). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs).

- Sigma-Aldrich. (n.d.). N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9.

- PubMed. (2023).

- PubMed Central. (n.d.). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides.

- PubMed Central. (n.d.). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide.

- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- The Pharma Innovation. (n.d.). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities.

- ResearchGate. (2021).

- National Institutes of Health. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)

- World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.

- PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.

- PLOS. (2025). amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial.

- MDPI. (n.d.). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.

- PubMed. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 14. benchchem.com [benchchem.com]

- 15. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship of N-(2-methoxybenzyl)-3-oxobutanamide Analogs

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of modern drug discovery. The N-(2-methoxybenzyl)-3-oxobutanamide core represents one such scaffold, embodying a unique combination of structural features ripe for exploration. Its inherent functionalities—the reactive β-dicarbonyl system, the flexible amide linkage, and the electronically distinct methoxybenzyl moiety—offer a tantalizing playground for synthetic chemists and a promising starting point for targeted therapeutic design.

This technical guide eschews a conventional, rigid format in favor of a narrative that mirrors the logical progression of a drug discovery program. We will begin by establishing the foundational chemistry of the this compound core, delving into its synthesis and inherent reactivity. Subsequently, we will explore the known biological landscape of related β-ketoamides and N-methoxybenzyl-containing compounds to inform a rational approach to analog design. The core of this guide will then focus on a systematic exploration of the structure-activity relationship (SAR), providing not just a theoretical framework but also actionable, detailed experimental protocols for synthesis, purification, and biological evaluation. Every recommendation and protocol herein is designed to be a self-validating system, ensuring that researchers can confidently build upon this knowledge in their own laboratories.

I. The this compound Scaffold: Synthesis and Chemical Personality

The journey into the SAR of any compound class begins with a robust and versatile synthetic strategy for the core scaffold. The primary and most efficient method for the synthesis of this compound is the condensation reaction between 2-methoxyaniline and a β-keto-ester, such as ethyl acetoacetate.[1] This reaction is typically acid-catalyzed.[1] An alternative, high-yield approach involves the acetoacetylation of 2-methoxyaniline with diketene under mild conditions.[2][3]

The chemical "personality" of this scaffold is dictated by three key regions, each offering a vector for chemical modification:

-

The Active Methylene Group: The protons on the carbon between the two carbonyl groups are acidic and can be readily deprotonated, making this position a prime site for alkylation, arylation, and other C-C bond-forming reactions.

-

The Keto-Enol Tautomerism: The β-dicarbonyl moiety exists in equilibrium between its keto and enol forms. This tautomerism influences the molecule's reactivity and its potential as a chelating agent for metal ions, which can be relevant for certain enzymatic targets.

-

The N-(2-methoxybenzyl) Moiety: This group is not merely a passive carrier. The position of the methoxy group on the benzyl ring influences the conformational preferences of the molecule and its electronic properties, which can be critical for receptor binding.[4][5][6] Modifications to this ring, such as the introduction of other substituents or altering the position of the methoxy group, are key SAR exploration points.

General Synthetic Workflow

Caption: General synthesis workflow for N-(2-Methoxyphenyl)-3-oxobutanamide.[1]

II. Charting the Biological Landscape: From Analogy to Hypothesis

While direct and extensive biological data on this compound itself is limited, the broader classes of β-ketoamides and N-benzyl substituted compounds are rich with biological activity.[1][7] This allows us to form well-grounded hypotheses about the potential therapeutic applications of our target analogs.

-

Anti-inflammatory and Anticancer Potential: The butanamide moiety is found in molecules that exhibit inhibitory effects on matrix metalloproteinases (MMPs), cyclooxygenase (COX), and lipoxygenase (LOX) pathways.[8] Furthermore, the 2-methoxyphenol group has been explored for its antioxidant and COX-2 inhibitory properties.[8] The 3-oxobutanamide scaffold is also a component of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[9]

-

Anticonvulsant Activity: The structurally related compound, Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), is an approved anticonvulsant drug.[10] SAR studies on Lacosamide analogs have revealed that non-bulky, hydrophobic groups at both the 3-oxy and 4'-benzylamide positions are crucial for retaining pronounced anticonvulsant activity.[10] This provides a valuable roadmap for designing this compound analogs with potential neurological applications.

-

Serotonergic Receptor Modulation: The N-(2-methoxybenzyl) group is a key feature of the "NBOMe" class of potent hallucinogens, which are high-affinity agonists for the serotonin 5-HT2A receptor.[4][5][6] The addition of the N-(2-methoxybenzyl) group to phenethylamines can dramatically increase their binding affinity and functional activity at this receptor.[4][11] This suggests that our scaffold could be modified to target G-protein coupled receptors, although careful design to control for hallucinogenic potential would be paramount.

III. A Systematic Approach to Structure-Activity Relationship (SAR) Exploration

The goal of an SAR study is to systematically modify a molecule's structure to understand how these changes affect its biological activity.[12] For the this compound scaffold, we propose a three-pronged approach focusing on the key regions identified earlier.

Logical Flow for SAR Exploration

Caption: A systematic approach to the structure-activity relationship exploration of this compound analogs.

Modifications at the Active Methylene Position (R1)

This position is ideal for exploring the impact of steric bulk, lipophilicity, and the introduction of additional hydrogen bond donors or acceptors.

-

Hypothesis: Small, non-polar substituents may enhance activity by improving membrane permeability or fitting into hydrophobic pockets of a target protein.

-

Experimental Protocol: Alkylation of the Active Methylene Group

-

Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Modifications of the N-Benzyl Moiety (R2)

This region allows for probing electronic effects and the potential for additional interactions with a target.

-